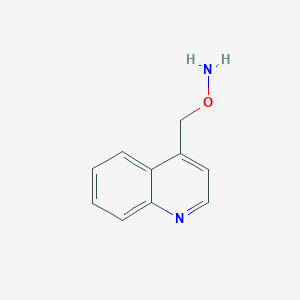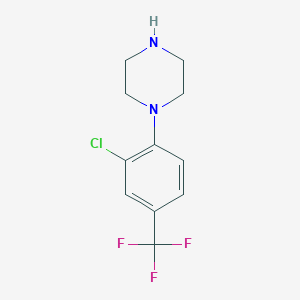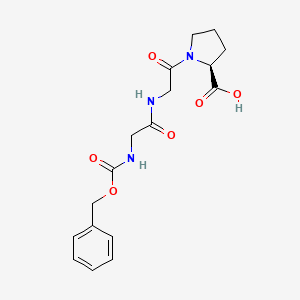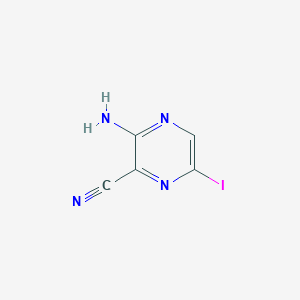
O-(quinolin-4-ylmethyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
O-(quinolin-4-ylmethyl)hydroxylamine is a chemical compound that features a quinoline ring substituted with a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(quinolin-4-ylmethyl)hydroxylamine typically involves the reaction of 4-quinolylmethyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
O-(quinolin-4-ylmethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new C-N or N-N bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxide derivatives, while reduction can produce amines.
科学的研究の応用
O-(quinolin-4-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of O-(quinolin-4-ylmethyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
O-(quinolin-4-ylmethyl)hydroxylamine is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
O-(quinolin-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c11-13-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7,11H2 |
InChIキー |
CKIURONGCBJUOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CON |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(methylsulfonyl)-](/img/structure/B8765613.png)
![3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole](/img/structure/B8765625.png)





![2,5-Diazaspiro[3.5]nonane-2,7-dicarboxylic acid, 6,8-dioxo-, 2-(1,1-dimethylethyl) 7-methyl ester](/img/structure/B8765656.png)



